N-(3-methoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
This compound is a thieno[3,2-d]pyrimidinone derivative featuring a 3-(trifluoromethyl)phenyl group at position 3 of the pyrimidinone core and a 3-methoxyphenyl acetamide moiety linked via a thioether bridge. Its molecular formula is C₂₂H₁₉F₃N₃O₃S₂, with a molar mass of 437.53 g/mol and a predicted density of 1.35 g/cm³ . The 3-methoxy group on the phenyl ring enhances electron-donating properties, while the trifluoromethyl group introduces strong electron-withdrawing effects, influencing solubility and metabolic stability. The compound’s synthesis likely follows a nucleophilic substitution pathway, where a chloroacetanilide reacts with a thieno-pyrimidinone intermediate under basic conditions (e.g., K₂CO₃ in acetone), as described in analogous syntheses .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3S2/c1-31-16-7-3-5-14(11-16)26-18(29)12-33-21-27-17-8-9-32-19(17)20(30)28(21)15-6-2-4-13(10-15)22(23,24)25/h2-7,10-11H,8-9,12H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRAVBUCMVJWHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4)C(F)(F)F)SCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a novel compound with a complex structure that includes multiple functional groups. Its potential biological activities are of significant interest in pharmacological research, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 493.52 g/mol. The compound features a methoxyphenyl group and a tetrahydrothieno[3,2-d]pyrimidin-2-yl moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H18F3N3O3S2 |
| Molecular Weight | 493.52 g/mol |
| Purity | ≥ 95% |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets involved in cellular processes. Preliminary studies suggest that it may function as an inhibitor of key enzymes involved in cancer proliferation and inflammation pathways.
Potential Targets
- Topoisomerase Inhibitors : Compounds similar to this structure have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription.
- Poly(ADP-ribose) Polymerase (PARP) : Inhibitors of PARP are known for their role in cancer therapy by inducing synthetic lethality in cancer cells with BRCA mutations.
- Protein Kinase Inhibition : The presence of specific functional groups allows for potential interactions with protein kinases, which are pivotal in signaling pathways.
Biological Activity Studies
Recent studies have explored the pharmacological effects of related compounds, providing insights into the expected activity of this compound.
Anticancer Activity
Research has indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : MDA-MB-231 (breast cancer), K562 (leukemia), and HepG-2 (hepatocellular carcinoma).
- IC50 Values : Compounds with similar structures have shown IC50 values in the low micromolar range (e.g., 2.68 μmol/L for K562 cells).
Antimicrobial Properties
Some derivatives have demonstrated antimicrobial activity against both bacterial and fungal strains. The mechanism is thought to involve disruption of cell wall synthesis or interference with nucleic acid metabolism.
Case Studies
- Study on Thieno[3,2-d]pyrimidine Derivatives : A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various thieno derivatives as potential anticancer agents. The study found that specific substitutions significantly enhanced cytotoxicity against targeted cancer cells .
- Benzimidazole Derivatives : Another relevant study discussed the broad pharmacological profile of benzimidazole derivatives, which share structural similarities with our compound. These derivatives showed promise in targeting multiple pathways involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Variations
The compound belongs to a family of thieno-pyrimidinone acetamides, differing in substituents on the pyrimidinone core and the aryl acetamide moiety. Below is a comparative analysis of structurally related compounds:
Table 1: Physicochemical and Structural Comparison
Substituent Effects on Properties
- Electron-Withdrawing Groups (CF₃, Cl) : Compounds with trifluoromethyl or chloro substituents (e.g., ) exhibit increased metabolic stability and lipophilicity compared to methoxy or alkyl-substituted analogs. The CF₃ group in the target compound may enhance binding to hydrophobic pockets in biological targets.
- Electron-Donating Groups (OCH₃) : The 3-methoxy group in the target compound improves solubility in polar solvents, balancing the hydrophobic effects of the CF₃ group .
Spectroscopic Characterization
- 1H NMR : The target compound’s spectrum (DMSO-d₆) shows signals for methoxy (δ 3.75 ppm), aromatic protons (δ 6.52–7.28 ppm), and a thioacetamide SCH₂ group (δ 4.00 ppm) . Similar shifts are observed in analogs, such as δ 3.75 ppm for OCH₃ in .
- Melting Points : High melting points (>190°C) across analogs suggest strong intermolecular forces (e.g., hydrogen bonding, π-stacking) .
Preparation Methods
Cyclization of 2-Aminothiophene-3-Carboxylate Derivatives
The core structure is synthesized via cyclocondensation of 2-aminothiophene-3-carboxylate esters with urea or thiourea. In a representative procedure, ethyl 2-aminothiophene-3-carboxylate (1.0 equiv) is refluxed with urea (1.2 equiv) in acetic acid (10 vol) for 12 hours, yielding thieno[3,2-d]pyrimidin-4-one. Microwave irradiation (150°C, 30 min) enhances reaction efficiency, reducing side product formation.
Key Reaction Parameters
Introduction of the 3-(Trifluoromethyl)Phenyl Group
Suzuki-Miyaura Coupling
Position 3 of the pyrimidinone is functionalized via Suzuki coupling using 3-(trifluoromethyl)phenylboronic acid. The core is first brominated at position 3 using N-bromosuccinimide (NBS) in DMF (0°C, 2 h, 90% yield). Subsequent coupling employs Pd(PPh₃)₄ (5 mol%) and Cs₂CO₃ (2.0 equiv) in dioxane/water (4:1) at 80°C for 12 hours.
Optimization Insights
- Catalyst : Pd(OAc)₂ with XPhos ligand improves yield to 88%.
- Base : Cs₂CO₃ outperforms K₂CO₃ in minimizing dehalogenation.
Functionalization at Position 2: Thioether Formation
Nucleophilic Aromatic Substitution (SₙAr)
The 2-chloro intermediate (prepared via POCl₃ treatment of the pyrimidinone) undergoes displacement with sodium hydrosulfide (NaSH) in DMF at 60°C for 6 hours, yielding the 2-mercapto derivative. Alternatively, polymer-supported amine catalysts facilitate thiolation under milder conditions (50°C, 3 h).
Thioacetamide Coupling
The 2-mercapto intermediate reacts with 2-chloro-N-(3-methoxyphenyl)acetamide in the presence of triethylamine (TEA, 1.5 equiv) in acetonitrile at reflux (76°C, 1 h).
Critical Considerations
- Solvent : Acetonitrile minimizes side reactions compared to DMSO.
- Workup : Filtration through activated charcoal removes residual catalysts.
Final Assembly and Purification
Sequential Coupling Protocol
- Step 1 : Bromination of thieno[3,2-d]pyrimidin-4-one (NBS, DMF, 0°C).
- Step 2 : Suzuki coupling with 3-(trifluoromethyl)phenylboronic acid (Pd(OAc)₂, XPhos, Cs₂CO₃).
- Step 3 : Chlorination (POCl₃, reflux) followed by thiolation (NaSH, DMF).
- Step 4 : Thioether formation with 2-chloro-N-(3-methoxyphenyl)acetamide (TEA, CH₃CN).
Purification and Characterization
- Column Chromatography : Silica gel (hexane/EtOAc 3:1) isolates the final product (purity >95%).
- Spectroscopic Data :
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Microwave-assisted synthesis reduces dimerization by accelerating reaction kinetics, improving regioselectivity to >95%.
Trifluoromethyl Group Stability
Electron-deficient boronic acids require Pd catalysis with bulky ligands (XPhos) to prevent protodeboronation.
Thioether Oxidation Mitigation
Strictly anaerobic conditions (N₂ atmosphere) and antioxidant additives (BHT) prevent disulfide formation during thioacetamide coupling.
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions starting with thieno[3,2-d]pyrimidine core formation, followed by functionalization of the thioacetamide group. Critical steps include:
- Cyclization : Using thiourea derivatives and α,β-unsaturated ketones under reflux in ethanol or DMF .
- Thioether linkage introduction : Reacting the pyrimidinone intermediate with mercaptoacetic acid derivatives in the presence of bases like K₂CO₃ .
- Final coupling : Amide bond formation via activation with coupling agents (e.g., EDC/HOBt) under inert conditions . Optimization : Temperature (60–80°C), solvent polarity (DMF for high yields), and reaction time (12–24 hrs) significantly impact purity (>95%) .
Table 1 : Key Synthetic Parameters from Literature
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration and stereochemistry. For example, the methoxyphenyl group shows a singlet at δ 3.75 ppm (OCH₃), and the thienopyrimidine core exhibits aromatic protons at δ 6.5–7.3 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 521.12) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Table 2 : Representative NMR Data (DMSO-d₆, 300 MHz)
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| OCH₃ (methoxyphenyl) | 3.75 | Singlet |
| SCH₂ (thioacetamide) | 4.00 | Singlet |
| NHCO (amide) | 9.99 | Singlet |
Q. What solubility and stability considerations are critical for handling this compound in experimental settings?
- Solubility : Poor aqueous solubility; use DMSO or DMF for stock solutions. For biological assays, dilute in PBS with <1% organic solvent .
- Stability : Store at –20°C under inert atmosphere (N₂ or Ar) to prevent oxidation of the thioether group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of thieno[3,2-d]pyrimidine derivatives?
Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). Methodological solutions include:
- Standardized assays : Use established protocols (e.g., MTT for cytotoxicity, IC₅₀ comparisons across ≥3 cell lines) .
- Target validation : Combine molecular docking (e.g., AutoDock Vina) with kinase inhibition profiling to confirm mechanism .
- Meta-analysis : Cross-reference data from structural analogs (e.g., trifluoromethyl vs. nitro substituents) to identify SAR trends .
Q. What strategies are effective for studying this compound’s interactions with biological targets?
- Molecular docking : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using PDB structures (e.g., 1M17) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) with immobilized receptors .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts .
Table 3 : Comparative Biological Activities of Related Compounds
| Compound Substituent | IC₅₀ (EGFR Inhibition) | Cell Line (Viability) |
|---|---|---|
| 3-Trifluoromethylphenyl | 0.45 ± 0.12 µM | A549: 78% reduction |
| 3-Nitrophenyl | 1.20 ± 0.30 µM | HeLa: 65% reduction |
Q. How do structural modifications (e.g., methoxy vs. trifluoromethyl groups) influence pharmacokinetic properties?
- Lipophilicity : Trifluoromethyl groups increase logP (2.1 vs. 1.5 for methoxy), enhancing membrane permeability but reducing solubility .
- Metabolic stability : Methoxy groups are prone to demethylation by CYP450 enzymes, whereas trifluoromethyl groups resist metabolism .
- In vivo half-life : Substituents altering protein binding (e.g., trifluoromethyl increases plasma protein binding by 20%) .
Methodological Guidance for Data Contradictions
Q. How should researchers address variability in synthetic yields across studies?
- Reproducibility checks : Validate reaction conditions (e.g., moisture-free environment for amide coupling) .
- Byproduct analysis : Use LC-MS to identify impurities (e.g., hydrolyzed thioether intermediates) and adjust stoichiometry .
Q. What in vitro models are most appropriate for evaluating therapeutic potential?
- Cancer : NCI-60 panel for broad cytotoxicity screening .
- Inflammation : LPS-induced TNF-α suppression in RAW 264.7 macrophages .
- Neurodegeneration : Aβ aggregation inhibition assays using Thioflavin T .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
